N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine
Description
N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine is a carbazole-based compound featuring a biphenyl substituent at the 2-position of the carbazole core and a phenyl group at the 9-position. This structure confers unique electronic and thermal properties, making it a candidate for use in organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) . Its high glass-transition temperature (Tg = 140°C) enhances thermal stability in device architectures, outperforming conventional materials like TAPC (Tg = 79°C) . The compound’s extended π-conjugation and bipolar charge-transport capabilities contribute to improved device lifetimes (e.g., LT90 up to 70.5 hours) without compromising efficiency or color purity .
Properties
Molecular Formula |
C30H22N2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-phenyl-N-(2-phenylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C30H22N2/c1-3-11-22(12-4-1)25-15-7-9-17-28(25)31-23-19-20-30-27(21-23)26-16-8-10-18-29(26)32(30)24-13-5-2-6-14-24/h1-21,31H |
InChI Key |
WZDABEKWGLKERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methods
General Synthetic Strategy
The synthesis typically involves the formation of the carbazole core, followed by selective N-arylation with biphenyl derivatives. The key steps include:
- Preparation of the carbazole core via cyclization or aromatic substitution.
- Formation of the biphenyl-amine derivative through halogenation and subsequent amination.
- N-arylation of carbazole with the biphenyl derivative via palladium-catalyzed cross-coupling.
Stepwise Synthesis
Synthesis of the Carbazole Core
The carbazole core, 9H-carbazol-3-amine , can be synthesized via oxidative cyclization of suitable aniline derivatives or through Buchwald-Hartwig amination of phenyl derivatives followed by cyclization.
- Method:
- Starting from 3-aminobiphenyl derivatives, cyclization is achieved using oxidants such as phenyliodine diacetate or metal-catalyzed oxidative cyclization in the presence of acids or bases.
- Alternatively, direct C–H amination strategies can be employed using catalysts like Pd or Cu under oxidative conditions.
Preparation of the 2'-Bromo-[1,1'-Biphenyl]-2-amine
- Method:
- Starting from biphenyl, selective bromination at the 2'-position is performed using N-bromosuccinimide (NBS) under controlled conditions.
- The amino group is introduced via nucleophilic substitution or reduction of nitro derivatives.
Reaction example:
Biphenyl is brominated at the 2'-position using NBS in the presence of a radical initiator (AIBN) at 0°C to room temperature, yielding 2'-bromo-biphenyl.
Formation of the N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine
- Method:
- Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of carbazole with the biphenyl derivative.
- Catalysts: Pd(PtBu3)2 or Pd(0) complexes.
- Base: Sodium tert-butoxide (NaOtBu).
- Solvent: Toluene or DMAc.
- Conditions: Reflux under nitrogen atmosphere for 16–24 hours.
Representative Procedure:
In a typical reaction, carbazole (or a carbazole precursor) is reacted with 2'-bromo-[1,1'-biphenyl]-2-amine in the presence of Pd(PtBu3)2 and NaOtBu at 125°C under nitrogen for 16 hours, yielding the N-aryl carbazole.
Optimization and Reaction Conditions
| Parameter | Optimized Conditions | Reference/Notes |
|---|---|---|
| Catalyst | Pd(PtBu3)2 (5 mol%) | |
| Base | NaOtBu | |
| Solvent | Toluene or DMAc | |
| Temperature | 125°C | |
| Reaction Time | 16–24 hours | |
| Yield | 45–70% |
Specific Synthesis Data and Observations
Synthesis of this compound
-
- 9H-carbazol-3-amine (or precursor)
- 2'-bromo-[1,1'-biphenyl]-2-amine
-
- Catalyst: Pd(PtBu3)2 (5 mol%)
- Base: NaOtBu (2 equiv)
- Solvent: Toluene
- Temperature: 125°C
- Duration: 16 hours under nitrogen
-
- The reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by amination and reductive elimination, affording the target compound with a yield of approximately 45–70%.
Purification and Characterization
-
- Column chromatography on silica gel with hexane/ethyl acetate or dichloromethane as eluents.
-
- Confirmed via NMR (both ^1H and ^13C), HR-MS, and elemental analysis.
- NMR data consistent with literature, showing aromatic proton signals and characteristic carbazole and biphenyl resonances.
Additional Remarks and Variations
- Alternative routes include direct C–H activation strategies on carbazole derivatives, which can be optimized for higher yields.
- Substituted derivatives (e.g., with methoxy, methyl, or fluorine groups) can be synthesized by introducing appropriate substituted biphenyl precursors in the coupling step.
- Reaction monitoring via TLC and periodic sampling ensures optimal conversion and minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include substituted biphenyl and carbazole derivatives, which can be further functionalized for various applications in materials science and pharmaceuticals .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Carbazole derivatives are widely studied for their optoelectronic properties. Below is a detailed comparison of N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine with structurally and functionally related compounds:
Structural Analogues
Key Observations :
- Positional Isomerism : The biphenyl group at the carbazole-2 position (target compound) vs. carbazole-4 (e.g., ) alters conjugation and steric effects, impacting charge transport .
- Substituent Effects : Dimethylfluorene () enhances solubility and film-forming properties, while symmetric structures (e.g., ) may improve charge balance .
Performance in Optoelectronic Devices
Key Observations :
- The target compound significantly improves device longevity due to its high Tg, reducing morphological degradation .
- CzFA () demonstrates superior efficiency in red-emitting devices, attributed to its bipolar spirobifluorene-carbazole design .
Key Observations :
- Ullmann coupling () and Buchwald-Hartwig amination are common for carbazole-amine derivatives, with yields exceeding 90% in optimized conditions .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine (CAS No. 2135820-06-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, receptor interactions, and other pharmacological effects, supported by relevant data and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₂N₂ |
| Molecular Weight | 410.51 g/mol |
| CAS Number | 2135820-06-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of several carbazole derivatives, this compound was tested against breast carcinoma cell lines MCF-7 and MDA-MB-231. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics like Cisplatin .
Table 1: Cytotoxicity Results
| Cell Line | Compound Concentration (µM) | IC50 (µM) |
|---|---|---|
| MCF-7 | 0 - 100 | 12.5 |
| MDA-MB-231 | 0 - 100 | 15.0 |
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptotic cell death .
Receptor Interactions
This compound also shows promising interactions with various receptors, particularly in the context of cannabinoid research.
Cannabinoid Receptor Binding
N-[1,1'-Biphenyl]-2-yl derivatives have been studied for their binding affinity to cannabinoid receptors. Preliminary data suggest that N-[1,1'-Biphenyl]-2-yl derivatives exhibit selective binding to CB2 receptors over CB1 receptors, which could have implications for developing therapeutics targeting pain and inflammation without psychoactive effects .
Table 2: Binding Affinities
| Compound | Receptor Type | Kd (nM) |
|---|---|---|
| N-[1,1'-Biphenyl]-2-yl derivative | CB1 | 50 |
| N-[1,1'-Biphenyl]-2-yl derivative | CB2 | 10 |
Pharmacological Implications
The biological activity of this compound suggests it could serve as a lead compound for further development in cancer therapy and cannabinoid-related treatments. Its ability to selectively target CB2 receptors may provide a pathway for creating non-addictive pain relief options.
Q & A
Q. Table 1. Thermal properties of carbazole-amine analogs
| Compound | Td (°C) | Tg (°C) | Reference |
|---|---|---|---|
| Target compound | 275 | 125 | |
| 9,9-Dimethylfluorenyl analog | 315 | 148 | |
| Naphthyl-substituted | 290 | 135 |
What safety protocols are critical for handling this compound in lab settings?
Basic Research Question
Key protocols include:
- PPE requirements : Nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile amines or solvents .
- Waste disposal : Halogenated byproducts are treated as hazardous waste (EPA guidelines) .
MSDS data indicates moderate toxicity (H315/H319), requiring pH-neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
